2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone
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Description
2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone (CFPB) is an organic compound belonging to the class of aromatic ketones. It is a white crystalline solid with a melting point of 83-85°C and a boiling point of 282-284°C. It is soluble in water, ethanol, and other polar solvents. CFPB has a wide range of applications in organic synthesis, as a reagent, and as a catalyst. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Reactivity with Secondary or Tertiary Amines
2-Fluorotropone, a related compound, shows unique reactivity when reacting with secondary or tertiary amines like piperidine. This reactivity differs significantly from other tropones, such as 2-chloro- or 2-bromo-tropone, suggesting unique chemical properties of fluorine-substituted compounds in this category (Pietra & Cima, 1971).
Antiproliferative Activity in Cancer Research
Benzophenones with a pyridine nucleus, including fluorine and chlorine substituents, have been synthesized and shown to possess significant antiproliferative activity against cancer cells. Compounds like these are important in developing new therapies for diseases such as Dalton's lymphoma (Al‐Ghorbani et al., 2016).
Reactivity in Organic Synthesis
Studies on the reactivity of 2-fluoro-5-nitrothiophene with piperidine show different reaction kinetics compared to other halogenated compounds. Such findings help in understanding and optimizing reactions in organic synthesis (Guanti et al., 1975).
Synthesis of Proton Exchange Membranes
Research on sulfonated poly(p-phenylene) derivatives, which include fluorinated benzophenone components, contributes to the development of materials for proton exchange membranes. These materials are crucial for applications like fuel cells (Ghassemi & Mcgrath, 2004).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSHLAAHJUFXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642707 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone | |
CAS RN |
898775-44-5 |
Source
|
Record name | Methanone, (2-chloro-4-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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